Thiazole, 4-(difluoromethyl)- Thiazole, 4-(difluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 1432754-57-8
VCID: VC8240636
InChI: InChI=1S/C4H3F2NS/c5-4(6)3-1-8-2-7-3/h1-2,4H
SMILES: C1=C(N=CS1)C(F)F
Molecular Formula: C4H3F2NS
Molecular Weight: 135.14 g/mol

Thiazole, 4-(difluoromethyl)-

CAS No.: 1432754-57-8

Cat. No.: VC8240636

Molecular Formula: C4H3F2NS

Molecular Weight: 135.14 g/mol

* For research use only. Not for human or veterinary use.

Thiazole, 4-(difluoromethyl)- - 1432754-57-8

Specification

CAS No. 1432754-57-8
Molecular Formula C4H3F2NS
Molecular Weight 135.14 g/mol
IUPAC Name 4-(difluoromethyl)-1,3-thiazole
Standard InChI InChI=1S/C4H3F2NS/c5-4(6)3-1-8-2-7-3/h1-2,4H
Standard InChI Key GAXGRMKZGXSJLA-UHFFFAOYSA-N
SMILES C1=C(N=CS1)C(F)F
Canonical SMILES C1=C(N=CS1)C(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-(Difluoromethyl)thiazole consists of a five-membered thiazole ring (containing one sulfur and one nitrogen atom) with a difluoromethyl (-CF₂H) substituent at the 4-position. This substitution pattern distinguishes it from other thiazole derivatives, such as 2-(difluoromethyl)thiazoles or 5-arylthiazoles, which exhibit distinct electronic and steric properties . The difluoromethyl group enhances lipophilicity while introducing electronegative effects that influence reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₃F₂NS
Molecular Weight135.14 g/mol
IUPAC Name4-(Difluoromethyl)-1,3-thiazole
Boiling Point (Estimated)120–125°C
LogP (Octanol-Water)1.82 ± 0.3

Synthetic Routes

The synthesis of 4-(difluoromethyl)thiazole typically involves cyclocondensation or halogen-difluoromethyl exchange strategies:

Method 1: Cyclocondensation of Thioamides
Thioamides react with α-haloketones in the presence of a base (e.g., K₂CO₃) to form the thiazole core. For 4-substituted derivatives, pre-functionalized α-haloketones with difluoromethyl groups are employed. For example:

RC(S)NH2+XCF2COCH2BrbaseThiazole-4-CF2H+HX\text{RC(S)NH}_2 + \text{XCF}_2\text{COCH}_2\text{Br} \xrightarrow{\text{base}} \text{Thiazole-4-CF}_2\text{H} + \text{HX}

This method parallels the synthesis of 2-(difluoromethyl)thiazoles but requires precise control over regioselectivity .

Method 2: Halogen-Difluoromethyl Exchange
Bromine or iodine at the 4-position of thiazole can be replaced via nucleophilic substitution using difluoromethylating agents like (difluoromethyl)triphenylphosphonium bromide. For instance:

Thiazole-4-Br+Ph3PCF2HCuIThiazole-4-CF2H+Ph3PBr\text{Thiazole-4-Br} + \text{Ph}_3\text{PCF}_2\text{H} \xrightarrow{\text{CuI}} \text{Thiazole-4-CF}_2\text{H} + \text{Ph}_3\text{PBr}

This approach is advantageous for late-stage functionalization .

Biological Activity and Mechanisms

Antimicrobial Properties

The electron-withdrawing difluoromethyl group may enhance interactions with bacterial enzymes. In a study of 2-bromo-5-(difluoromethyl)thiazole, moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) was reported . Similar activity is anticipated for 4-substituted analogs.

Industrial and Materials Science Applications

Agrochemical Development

Difluoromethyl-thiazoles are key intermediates in herbicides and fungicides. For instance, thiazopyr (a 2,4-disubstituted thiazole) inhibits root growth in monocotyledonous weeds by disrupting cell division. The 4-(difluoromethyl) variant could offer improved soil persistence and selectivity.

Optoelectronic Materials

The planar thiazole ring and electronegative substituents enable applications in organic semiconductors. Trifluoromethyl-thiazoles exhibit electron-deficient π-systems suitable for n-type semiconductors, though the -CF₂H group in 4-(difluoromethyl)thiazole may reduce conductivity compared to -CF₃ analogs.

Comparative Analysis with Analogous Thiazoles

Table 2: Comparison of Thiazole Derivatives

CompoundSubstituentKey ApplicationIC₅₀ (Cancer Cells)
4-(Difluoromethyl)thiazole-CF₂H at C4Under investigationN/A
2-(Difluoromethyl)thiazole-CF₂H at C2Pharmaceutical intermediate5.73 μM (MCF-7)
5-(3-Methoxyphenyl)thiazole-C₆H₄OMe at C5Antimicrobial agent12.15 μM (MDA-MB-231)
2-Bromo-5-(CF₂H)thiazole-Br at C2, -CF₂H at C5Agrochemical precursorN/A

Key Insights:

  • Substituent Position Matters: The 4-position’s electronic effects differ markedly from 2- or 5-substituted analogs, influencing reactivity and target affinity.

  • Metabolic Stability: -CF₂H at C4 may offer better resistance to oxidative metabolism compared to -CF₃ groups.

Future Directions and Research Gaps

Unanswered Questions

  • In Vivo Efficacy: No pharmacokinetic or toxicokinetic studies exist for 4-(difluoromethyl)thiazole.

  • Synthetic Scalability: Current methods require optimization for industrial-scale production.

Recommended Studies

  • High-Throughput Screening: Evaluate anticancer and antimicrobial activity across diverse cell lines.

  • Crystallographic Analysis: Resolve the compound’s binding mode with tubulin or microbial enzymes.

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